molecular formula C6H12O6 B12650915 beta-d-Psicopyranose CAS No. 40461-85-6

beta-d-Psicopyranose

Cat. No.: B12650915
CAS No.: 40461-85-6
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-KVTDHHQDSA-N
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Description

Beta-D-Psicopyranose: is a rare sugar, also known as D-psicose, which is an epimer of D-fructose. It is a monosaccharide with the molecular formula C6H12O6.

Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-D-Psicopyranose can be synthesized from D-fructose through an epimerization reaction. This process involves the use of enzymes such as D-tagatose 3-epimerase, which catalyzes the conversion of D-fructose to D-psicose under mild conditions . The reaction typically occurs at a pH of around 7.0 and a temperature of 50°C.

Industrial Production Methods: : Industrial production of this compound involves the enzymatic conversion of D-fructose using immobilized D-tagatose 3-epimerase. This method allows for continuous production and high yields of the desired product. The process is optimized for large-scale production by controlling factors such as enzyme concentration, reaction time, and temperature .

Chemical Reactions Analysis

Types of Reactions: : Beta-D-Psicopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Beta-D-Psicopyranose has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential as a low-calorie sweetener with minimal impact on blood glucose levels.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Used in the production of functional foods and nutraceuticals.

Mechanism of Action

The mechanism by which Beta-D-Psicopyranose exerts its effects involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in carbohydrate metabolism, leading to reduced blood glucose levels. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its specific configuration and its potential as a low-calorie sweetener with health benefits. Its ability to be produced enzymatically from D-fructose also makes it an attractive compound for industrial applications .

Properties

CAS No.

40461-85-6

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m1/s1

InChI Key

LKDRXBCSQODPBY-KVTDHHQDSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H]([C@](O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

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